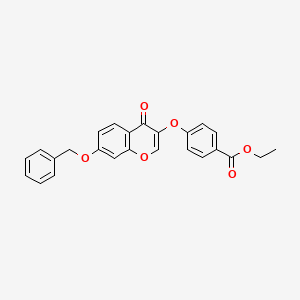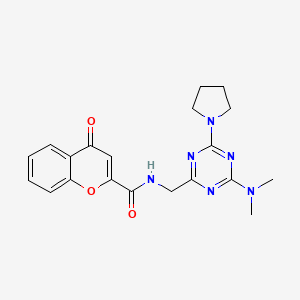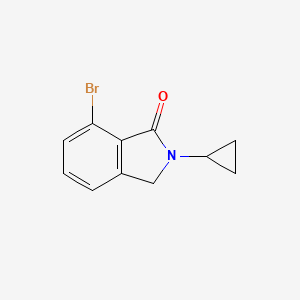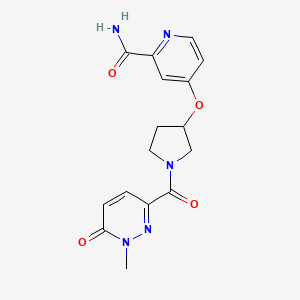
Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate, commonly known as EOPC, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. EOPC belongs to the class of coumarin derivatives and has shown promising results in several studies, making it a popular choice for researchers.
Applications De Recherche Scientifique
Versatile Intermediates in Organic Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound structurally related to Ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate, is highlighted for its versatility as an intermediate in the synthesis of a wide range of trifluoromethyl heterocycles. This demonstrates the potential of this compound in synthetic organic chemistry, where it could serve as a precursor or intermediate in creating diverse organic compounds, including oxazoles, thiazoles, imidazoles, triazines, and pyridines through catalyzed reactions (Honey et al., 2012).
Photolysis and Reactivity Studies
Another aspect of research focuses on the photolysis of compounds like Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, which shares a complexity in its structure with this compound. Studies in this area provide insights into the behavior of such compounds under light exposure, leading to the formation of various photo-products. This type of research is crucial for understanding the stability and reactivity of complex organic molecules, potentially guiding the development of new materials or pharmaceuticals (Ang & Prager, 1992).
Functionalization of Poly(ethylene glycol)
Research on the alkylation of methyl 4-hydroxybenzoate for the preparation of 4-poly(ethylene glycol)oxybenzoic acids demonstrates the utility of benzoate esters in modifying polymers, suggesting potential applications of this compound in the field of polymer chemistry. Such modifications can impart desirable properties to polymers, including increased solubility or reactivity, which are beneficial in drug delivery systems and materials science (Sedlák et al., 2008).
Antimicrobial and Antioxidant Applications
The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds illustrates the application of complex organic molecules in antimicrobial and antioxidant studies. These compounds, owing to their structural complexity and functional diversity, show promising biological activities, including antibacterial and antifungal properties, as well as significant antioxidant potential. This suggests that this compound could potentially be explored for its bioactivity in similar contexts (Raghavendra et al., 2016).
Propriétés
IUPAC Name |
ethyl 4-(4-oxo-7-phenylmethoxychromen-3-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-2-28-25(27)18-8-10-19(11-9-18)31-23-16-30-22-14-20(12-13-21(22)24(23)26)29-15-17-6-4-3-5-7-17/h3-14,16H,2,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEIPGGJUBGYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)
![7-Methoxypyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3006906.png)
![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)
![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B3006912.png)

![3-amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3006915.png)

![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)
![N-[4-[Methoxy(methyl)carbamoyl]phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B3006919.png)


![N-methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3006924.png)


